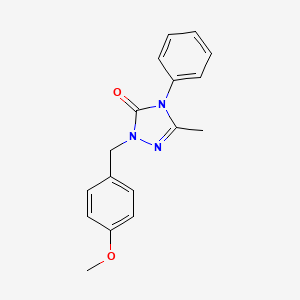

2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

2-(4-Methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole-derived heterocyclic compound characterized by a 1,2,4-triazol-3-one core. Its structure features three key substituents:

- Position 2: A 4-methoxybenzyl group (methoxy-substituted aromatic ring).

- Position 4: A phenyl group.

- Position 5: A methyl group.

The molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of approximately 299.34 g/mol.

Triazolones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-18-19(12-14-8-10-16(22-2)11-9-14)17(21)20(13)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBDVBIISWQNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research has demonstrated that they inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens. For instance, studies have shown that derivatives of triazoles exhibit significant antifungal activity against Candida species and Aspergillus spp. .

Antitumor Properties

Recent investigations into the cytotoxic effects of triazole derivatives have revealed promising results against human cancer cell lines. The compound has been evaluated for its antitumor activity, with some derivatives showing inhibition of cell growth in cervical and bladder cancer models. The structure-activity relationship (SAR) analyses indicate that modifications to the triazole ring can enhance potency against specific cancer types .

Antimicrobial Effects

In addition to antifungal properties, triazoles have exhibited broad-spectrum antimicrobial activity. Studies have indicated that compounds similar to 2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit bacterial growth, making them candidates for developing new antibiotics .

Pesticidal Activity

Triazoles are also recognized for their potential as pesticides. The compound's ability to disrupt fungal growth can be harnessed in agricultural settings to protect crops from fungal diseases. Research has shown that triazole-based fungicides can effectively manage diseases in crops such as wheat and rice .

Herbicidal Properties

Some studies suggest that triazole derivatives may possess herbicidal properties as well. This application could be beneficial in developing selective herbicides that target specific weed species while minimizing harm to desirable crops .

Polymer Chemistry

The unique structural characteristics of triazoles allow their incorporation into polymer matrices to enhance material properties. Research has focused on synthesizing polymer composites with improved thermal stability and mechanical strength by integrating triazole-based compounds .

Sensor Technology

Triazole derivatives have been explored for use in sensor technology due to their ability to interact with various analytes. The incorporation of this compound into sensor devices could lead to advancements in environmental monitoring and diagnostics .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antifungal Study | Demonstrated efficacy against Candida spp. | Medicinal Chemistry |

| Cytotoxicity Assay | Inhibited growth in cervical cancer cell lines (IC50 values reported) | Antitumor Research |

| Pesticide Efficacy | Effective against common agricultural fungal pathogens | Agriculture |

| Polymer Enhancement | Improved thermal stability in polymer composites | Material Science |

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Fluorine and trifluoromethyl groups enhance electronegativity, improving binding to enzymatic targets (e.g., kinase inhibition in cancer cells) .

- Lipophilic Groups (e.g., methoxybenzyl, phenyl) : These substituents increase membrane permeability, critical for antimicrobial activity .

- Heterocyclic Additions (e.g., piperidine, benzothiazole) : Piperidine derivatives show enhanced solubility and blood-brain barrier penetration, while benzothiazole moieties contribute to redox-mediated cytotoxicity .

Biological Activity

The compound 2-(4-methoxybenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the class of 1,2,4-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound.

Antibacterial Activity

- Mechanism of Action : Triazoles are known for their ability to inhibit bacterial cell wall synthesis and interfere with nucleic acid metabolism. The presence of the triazole ring enhances binding affinity to bacterial enzymes.

-

Case Studies :

- A study demonstrated that derivatives of 1,2,4-triazole exhibited significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) ranging from 0.12 to 1.95 µg/mL against Gram-positive and Gram-negative bacteria .

- Another research highlighted that modifications at the C-3 position of the triazole ring could enhance antibacterial potency. Specifically, compounds with a benzyl group at this position showed improved efficacy compared to other derivatives .

Antifungal Activity

- Mechanism of Action : Triazoles disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol production.

- Research Findings :

Anticancer Activity

- Mechanism of Action : The anticancer properties are attributed to the induction of apoptosis in cancer cells through various pathways, including inhibition of topoisomerases and interference with DNA synthesis.

-

Case Studies :

- A notable study reported that certain triazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (leukemia) cells. The IC50 values for these compounds were found to be significantly lower than those for conventional chemotherapeutics .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.